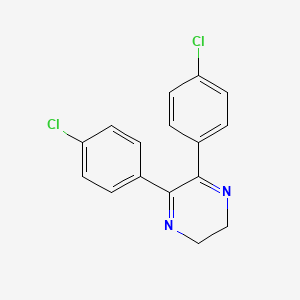
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is a heterocyclic compound characterized by the presence of two chlorine-substituted phenyl groups attached to a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyrazine compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazine derivative.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding pyrazine derivative.
Reduction: The major product is the fully saturated pyrazine ring.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine exerts its effects is primarily through interaction with cellular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-fluorophenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-bromophenyl)-2,3-dihydropyrazine
Uniqueness
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activity. The chlorine atoms also contribute to the compound’s stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
92405-76-0 |
|---|---|
Molecular Formula |
C16H12Cl2N2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
5,6-bis(4-chlorophenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H12Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
RIAFQYPVFUTTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















